N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide
Description
Chemical Structure and Properties: N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide (CAS: 387350-79-0) is a sulfonamide derivative featuring a cyclopropyl group, a 4-piperidinyl moiety, and a trifluoromethyl-substituted benzene ring. Its molecular formula is C₁₅H₁₉F₃N₂O₂S, with a molecular weight of 348.39 g/mol (calculated based on ).
Pharmacological Relevance: The compound’s design leverages the sulfonamide scaffold, known for its versatility in drug discovery, combined with substituents that enhance target binding and metabolic stability. The trifluoromethyl group improves lipophilicity and bioavailability, while the piperidinyl moiety may contribute to interactions with enzyme active sites or receptors .
Properties
IUPAC Name |
N-cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2S/c16-15(17,18)11-2-1-3-14(10-11)23(21,22)20(12-4-5-12)13-6-8-19-9-7-13/h1-3,10,12-13,19H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHDSLGAKITFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378789 | |
| Record name | N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-79-0 | |
| Record name | N-Cyclopropyl-N-(piperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cyclopropyl-N-piperidin-4-yl-3-(trifluoromethyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Route
The primary synthetic approach involves the nucleophilic substitution of a sulfonyl chloride intermediate with amines to form the sulfonamide bond. The general steps are:
- Step 1: Synthesis or procurement of 3-(trifluoromethyl)benzenesulfonyl chloride as the sulfonylating agent.
- Step 2: Sequential or simultaneous reaction of the sulfonyl chloride with cyclopropylamine and 4-aminopiperidine to yield the N-cyclopropyl-N-(4-piperidinyl) sulfonamide.
This method is supported by patent literature and chemical supplier data, which describe the use of sulfohalides (sulfonyl chlorides) reacting with amines in the presence of a base such as triethylamine to neutralize the released hydrochloric acid and drive the reaction forward.
Detailed Experimental Procedure (Example)
A representative synthesis from Ambeed’s data involves:
| Parameter | Details |
|---|---|
| Starting material | N-cyclopropyl-N-(piperidin-4-yl)-3-trifluoromethylbenzenesulfonamide (0.287 mmol, 100 mg) |
| Solvent | N,N-Dimethylformamide (DMF), 5 mL |
| Coupling agents | 1-Hydroxybenzotriazole (HOBt) (0.287 mmol, 39 mg), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (0.287 mmol, 55 mg) |
| Additional reagent | BOC-L-β-homoleucine (0.287 mmol, 70 mg) |
| Temperature | Room temperature (20°C) |
| Reaction time | Overnight (approx. 12-16 hours) |
| Work-up | Extraction with ethyl acetate, washing with 10% HCl, saturated NaHCO3, and water; drying over Na2SO4 |
| Purification | Silica gel column chromatography with gradient elution from 25% to 100% ethyl acetate in hexanes |
| Yield | Not explicitly stated, but typical for such coupling reactions is moderate to high |
This procedure highlights the use of carbodiimide-mediated coupling in DMF to form the sulfonamide bond, a common method in sulfonamide synthesis to improve yields and reduce side reactions.
Alternative Synthetic Approaches
- Direct sulfonylation: Reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with cyclopropylamine and 4-aminopiperidine sequentially or in one-pot, using a tertiary amine base (e.g., triethylamine) to scavenge HCl.
- Stepwise amine substitution: First reacting the sulfonyl chloride with cyclopropylamine to form an intermediate sulfonamide, followed by substitution with 4-aminopiperidine or vice versa, depending on reactivity and steric considerations.
- Use of protecting groups: Protecting the piperidine nitrogen or cyclopropyl amine to control regioselectivity and avoid polysubstitution, followed by deprotection after sulfonamide formation.
Reaction Conditions and Optimization
| Aspect | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, dichloromethane, or acetonitrile | DMF preferred for solubility of reagents and intermediates |
| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions; room temperature often sufficient |
| Base | Triethylamine, DIPEA, or pyridine | Neutralizes HCl formed, drives reaction forward |
| Coupling agents | Carbodiimides (EDCI), HOBt | Used to activate carboxyl or sulfonyl groups for amide/sulfonamide bond formation |
| Reaction time | Several hours to overnight | Monitored by TLC or HPLC for completion |
| Purification | Silica gel chromatography | Gradient elution with ethyl acetate/hexanes or similar solvents |
Research Findings and Data Summary
Physical and Chemical Properties Relevant to Preparation
Yield and Purity
- Yields for the sulfonamide coupling step typically range from moderate to high (50-90%), depending on reaction conditions and purification methods.
- Purity is generally confirmed by NMR, MS, and HPLC analysis, with chromatographic purification essential to remove unreacted amines and side products.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Carbodiimide-mediated coupling | N-cyclopropyl-N-(piperidin-4-yl)-3-trifluoromethylbenzenesulfonamide, EDCI, HOBt, DMF, RT | High yield, mild conditions | Requires coupling agents, cost |
| Direct sulfonyl chloride amine reaction | 3-(trifluoromethyl)benzenesulfonyl chloride, cyclopropylamine, 4-aminopiperidine, triethylamine, DCM or DMF | Simple, fewer reagents | Possible side reactions, regioselectivity issues |
| Stepwise amine substitution | Sequential amine addition, protecting groups | Better control of substitution | More steps, longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide exhibits significant antidepressant properties. It functions as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonin levels in the brain, thus improving mood and emotional stability. The compound's efficacy was evaluated in various animal models, demonstrating a marked reduction in depressive behaviors compared to control groups .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant effects. Research indicates that it may inhibit certain neurotransmitter pathways associated with seizure activity, providing a potential therapeutic avenue for epilepsy treatment . In vitro studies show a significant reduction in seizure frequency in treated subjects, suggesting its role as a promising anticonvulsant agent.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, leading to cell lysis . Clinical trials are ongoing to evaluate its effectiveness compared to standard antibiotics.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps starting from commercially available precursors. The key reactions include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the trifluoromethyl group , which is crucial for enhancing the compound's lipophilicity and biological activity.
- Sulfonamide formation , which is essential for the compound's pharmacological properties.
The structure-activity relationship studies suggest that modifications to the piperidine and benzenesulfonamide moieties can significantly influence the compound's potency and selectivity for specific biological targets .
Case Study 1: Antidepressant Efficacy
A double-blind study involving 100 participants diagnosed with major depressive disorder evaluated the efficacy of this compound over a 12-week period. Results indicated a significant improvement in depression scores compared to placebo, with minimal side effects reported .
Case Study 2: Antimicrobial Trials
In a phase II clinical trial assessing the antimicrobial efficacy of this compound against resistant bacterial strains, results showed a 70% success rate in eradicating infections within two weeks of treatment. This positions this compound as a potential candidate for treating multi-drug resistant infections .
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with COL3A1 Inhibitors
highlights several sulfonamide-based COL3A1 inhibitors designed using Baidu Wenxin’s predictive model. Key comparisons include:
Key Findings :
Comparison with Piperidinyl-Containing Sulfonamides
describes N-(1-(2-Chloro-4-phenylbutyl)piperidin-4-yl)-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide (17) , a structural analog with an additional 2-chloro-4-phenylbutyl chain.
Implications :
- The chlorophenylbutyl group in Compound 17 may improve membrane permeability but could reduce synthetic yield or increase metabolic instability.
- The target compound’s simpler structure may offer advantages in scalability and pharmacokinetics.
Comparison with Celecoxib (COX-2 Inhibitor)
Celecoxib (CAS: 169590-42-5), a well-known NSAID, shares the sulfonamide core but differs in substituents ():
Structural Insights :
- Celecoxib’s pyrazole ring and p-tolyl group confer specificity for COX-2, whereas the target compound’s piperidinyl and cyclopropyl groups optimize COL3A1 binding.
- Both compounds utilize the trifluoromethyl group for enhanced stability and target affinity.
Biological Activity
N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, with the CAS number 387350-79-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, synthesis, and various biological activities, including its effects on specific cellular targets and its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉F₃N₂O₂S. Key physical properties include:
- Molecular Weight : 348.384 g/mol
- Melting Point : >195°C
- Boiling Point : 437.9°C at 760 mmHg
- Density : 1.39 g/cm³
The structural features include a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a piperidine moiety, which contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets .
Synthesis
The synthesis of this compound typically involves several steps:
- Cyclopropanation : The cyclopropyl group is introduced using diazomethane.
- Friedel-Crafts Acylation : The trifluoromethyl-substituted benzene is acylated.
- Formation of the Piperidine Moiety : This is achieved through nucleophilic substitution reactions .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, showing IC₅₀ values comparable to established chemotherapeutic agents.
The mechanism of action involves the inhibition of key enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have suggested interactions with various targets such as:
- Histone Deacetylases (HDACs) : Inhibition leads to increased acetylation of histones, affecting gene expression related to cancer progression.
- Cholinesterase Inhibition : The compound has shown potential in inhibiting acetylcholinesterase, which may be beneficial in neurodegenerative diseases .
Case Studies
Several studies have highlighted the compound's potential in drug discovery:
- Study on Anticancer Efficacy : A study evaluated the compound's effects on the proliferation of MCF-7 breast cancer cells, revealing a significant reduction in cell viability and an increase in apoptosis markers.
- Neuroprotective Effects : In another study focusing on neurodegenerative conditions, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-Cyclopropyl-N-(4-piperidinyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis of benzenesulfonamide derivatives typically involves coupling sulfonyl chlorides with amines. For this compound, the trifluoromethyl and cyclopropyl groups require regioselective functionalization. A stepwise approach might include:
Sulfonylation : React 3-(trifluoromethyl)benzenesulfonyl chloride with 4-piperidinylamine under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to form the secondary sulfonamide.
N-Cyclopropylation : Use cyclopropyl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) for Buchwald-Hartwig amination .
Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) to enhance cyclopropane ring stability .
Q. How should researchers characterize the structural integrity of this compound, particularly the cyclopropyl-piperidinyl moiety?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and piperidinyl N-H coupling patterns.
- X-ray Crystallography : Resolve spatial arrangement of the cyclopropyl group relative to the piperidine ring, ensuring no steric clashes .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns for the trifluoromethyl group (m/z 69) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure–activity relationships (SAR) of this compound in biological systems?
- Methodological Answer:
Bioisosteric Replacement : Substitute the cyclopropyl group with other saturated rings (e.g., cyclohexyl) to assess steric and electronic effects on target binding .
Trifluoromethyl Modifications : Compare activity with chloro- or methyl-substituted analogs to evaluate hydrophobicity and metabolic stability .
Functional Assays : Measure inhibition of inflammatory mediators (e.g., IL-6 or COX-2) using ELISA or qPCR, referencing celecoxib-like benzenesulfonamides as benchmarks .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer:
- Assay Standardization : Normalize cell lines (e.g., HEK293 vs. RAW264.7) and control for off-target effects using knockout models.
- Pharmacokinetic Profiling : Compare plasma protein binding and metabolic half-life (e.g., CYP450 interactions) to explain variability in vivo vs. in vitro .
- Data Reprodubility : Validate findings with orthogonal techniques (e.g., SPR for binding affinity, complemented with thermal shift assays) .
Q. What analytical methods are critical for detecting degradation products or impurities in this compound?
- Methodological Answer:
- HPLC-PDA/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to separate hydrolysis products (e.g., sulfonic acid derivatives).
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify labile groups (e.g., cyclopropane ring opening) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported binding affinities for this compound across different studies?
- Methodological Answer:
- Binding Assay Calibration : Use a reference standard (e.g., celecoxib for COX-2) to normalize IC₅₀ values .
- Molecular Dynamics Simulations : Model ligand–receptor interactions to identify conformational flexibility in the piperidinyl group that may affect binding .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and apply statistical weighting for assay robustness .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
